![molecular formula C15H8BrClN2S B287866 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B287866.png)
6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In microbial infection research, it has been reported to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, it has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the activation of nuclear factor-kappa B and reduce the production of reactive oxygen species. In microbial infection research, it has been reported to disrupt the cell membrane and inhibit the synthesis of nucleic acids.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress. In microbial infection research, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is its low yield in the synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
For this compound include further studies on its mechanism of action, optimization of the synthesis method, and clinical trials for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole involves the reaction of 2-aminobenzimidazole with 2-bromo-4-chlorophenacyl bromide, followed by the cyclization of the resulting intermediate with sulfur and sodium hydroxide. The yield of this synthesis method is reported to be around 60%.
Propiedades
Fórmula molecular |
C15H8BrClN2S |
|---|---|
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C15H8BrClN2S/c16-10-6-11(17)14-12(7-10)19-13(8-20-15(19)18-14)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
FUYCVUQXMJMIDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(C=C(C=C4N23)Br)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)
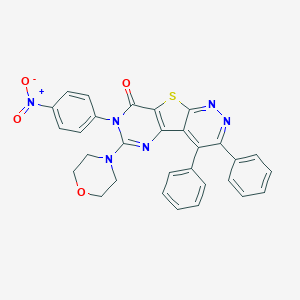
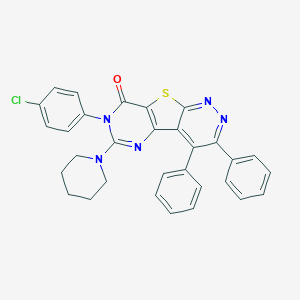
![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
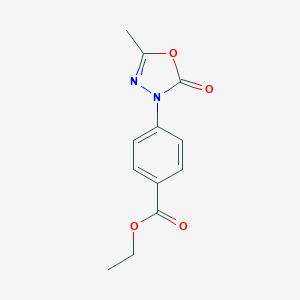
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
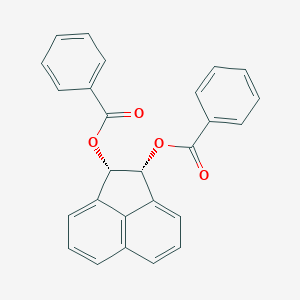
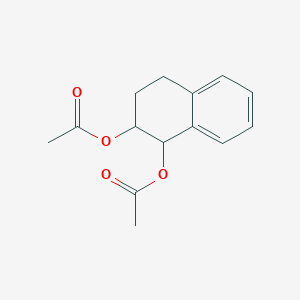
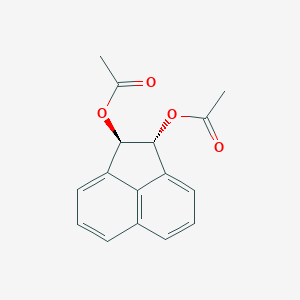
![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)